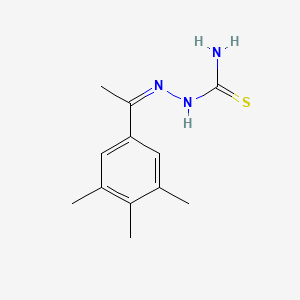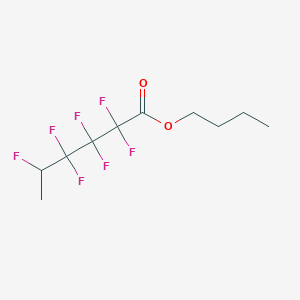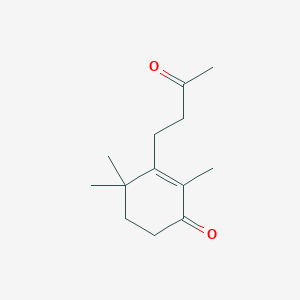
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone is a chemical compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.2967 g/mol . It is also known by other names such as 3-Oxo-7,8-dihydro-β-ionol and 4-Oxo-β-dihydroionone . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a 3-oxobutyl group and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4,4-trimethylcyclohexanone with an appropriate aldehyde or ketone in the presence of a base catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxo-7,8-dihydro-β-ionol
- 4-Oxo-β-dihydroionone
Uniqueness
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a 3-oxobutyl group and three methyl groups sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
72008-46-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2,4,4-trimethyl-3-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
QUHPCHDTFDSTTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
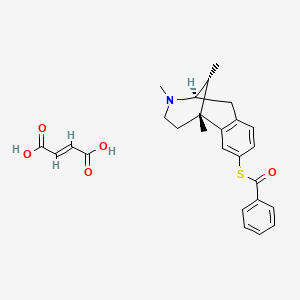
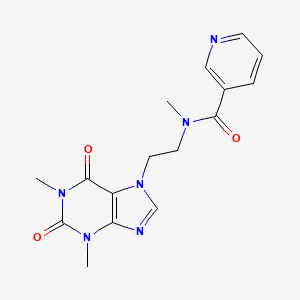
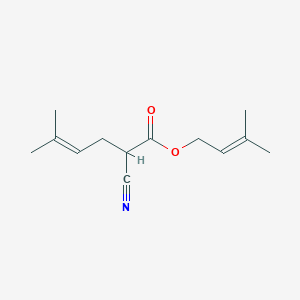

![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
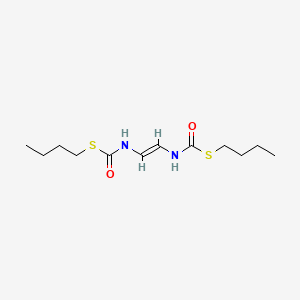
phosphanium chloride](/img/structure/B14461970.png)
